Dofequidar fumarate

Descripción general

Descripción

El fumarato de dofequidar es un derivado sintético de quinolina conocido por sus propiedades moduladoras de la resistencia a múltiples fármacos. Se utiliza principalmente en el tratamiento del cáncer para mejorar la eficacia de los agentes quimioterapéuticos al inhibir la salida de estos fármacos de las células cancerosas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El fumarato de dofequidar se sintetiza a través de un proceso de varios pasos que implica la reacción de derivados de quinolina con piperazina y cloruro de difenilacetilo. Las condiciones de reacción normalmente implican el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado .

Métodos de producción industrial

La producción industrial del fumarato de dofequidar implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye rigurosas medidas de control de calidad para mantener la consistencia y la eficacia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El fumarato de dofequidar se somete a varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios disolventes orgánicos. Las condiciones de reacción varían dependiendo de la transformación deseada .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinolina y compuestos de piperazina, que conservan la estructura principal del fumarato de dofequidar mientras exhiben diferentes propiedades químicas .

Aplicaciones Científicas De Investigación

El fumarato de dofequidar tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar los mecanismos de resistencia a múltiples fármacos.

Biología: Se investiga por sus efectos en las bombas de eflujo celular y los transportadores de fármacos.

Medicina: Se aplica en el tratamiento del cáncer para mejorar la eficacia de los agentes quimioterapéuticos al inhibir la salida de fármacos de las células cancerosas.

Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos.

Mecanismo De Acción

El fumarato de dofequidar ejerce sus efectos uniéndose al sitio de unión a fármacos de la bomba de eflujo de P-glucoproteína transmembrana. Esta unión inhibe la salida de fármacos quimioterapéuticos de las células cancerosas, lo que lleva a un aumento de las concentraciones intracelulares de fármacos y una mayor citotoxicidad. Los objetivos moleculares implicados incluyen la bomba de eflujo de P-glucoproteína y otros transportadores relacionados .

Comparación Con Compuestos Similares

Compuestos similares

Verapamilo: Otro inhibidor de la P-glucoproteína utilizado para mejorar la eficacia de los agentes quimioterapéuticos.

Quinidina: Un derivado de quinolina con propiedades moduladoras de la resistencia a múltiples fármacos similares.

Ciclosporina: Un inmunosupresor que también inhibe las bombas de eflujo de fármacos.

Singularidad del fumarato de dofequidar

El fumarato de dofequidar es único debido a su alta especificidad y potencia en la inhibición de la bomba de eflujo de P-glucoproteína. Esta especificidad permite una reversión más efectiva de la resistencia a múltiples fármacos en las células cancerosas en comparación con otros compuestos similares .

Propiedades

IUPAC Name |

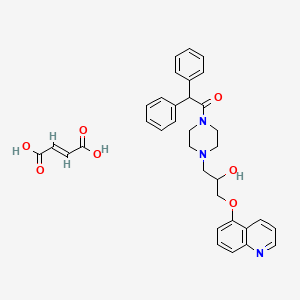

(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N3O3.C4H4O4/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24;5-3(6)1-2-4(7)8/h1-16,25,29,34H,17-22H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAVTDQTRFYXSD-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.